5-Amino-1,3,4-oxadiazole-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1,3,4-oxadiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c4-1(8)2-6-7-3(5)9-2/h(H2,4,8)(H2,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUIFCDHEQYTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Amino 1,3,4 Oxadiazole 2 Carboxamide and Its Analogous Derivatives
Classical and Contemporary Cyclization Reactions for 1,3,4-Oxadiazole (B1194373) Ring Formation
The formation of the 1,3,4-oxadiazole ring is a cornerstone of synthesizing a vast array of derivatives. Traditional and modern cyclization techniques offer various pathways to this heterocyclic core, primarily relying on the condensation and subsequent ring closure of suitable precursors.
Synthesis from Hydrazide and Carboxylic Acid Precursors
A prevalent and direct method for synthesizing the 1,3,4-oxadiazole ring involves the condensation of hydrazides with carboxylic acids. This reaction typically necessitates the removal of a water molecule to facilitate the cyclization, a process often aided by coupling agents or dehydrating reagents. openmedicinalchemistryjournal.com The reaction of a carboxylic acid with an acylhydrazide proceeds through a dehydrative cyclization to form the 2,5-disubstituted 1,3,4-oxadiazole. openmedicinalchemistryjournal.com This approach is versatile, allowing for the introduction of various substituents on the final molecule. One-pot syntheses have been developed using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) and triphenylphosphine (B44618) as a dehydrating agent.
| Precursor 1 | Precursor 2 | Coupling/Dehydrating Agent | Product | Yield (%) | Reference |
| Carboxylic Acids | Acylhydrazides | HATU/Burgess Reagent | 2,5-disubstituted-1,3,4-oxadiazoles | 70-93% | openmedicinalchemistryjournal.com |
| Benzohydrazide | Carboxylic Acid | CDI/Triphenylphosphine | 2,5-disubstituted-1,3,4-oxadiazoles | - |
Oxidative Cyclization of Semicarbazones and Thiosemicarbazones
An alternative route to the 2-amino-1,3,4-oxadiazole scaffold is the oxidative cyclization of semicarbazones and thiosemicarbazones. This method involves the intramolecular formation of a C-O bond with the concomitant removal of hydrogen or other leaving groups, facilitated by an oxidizing agent. A variety of oxidants have been successfully employed for this transformation.
Iodine (I₂) is a commonly used and effective oxidizing agent for the cyclization of acylthiosemicarbazides into 2-amino-5-substituted-1,3,4-oxadiazoles. openmedicinalchemistryjournal.comorganic-chemistry.org The reaction is typically carried out in a suitable solvent like ethanol. openmedicinalchemistryjournal.com Another effective, scalable, and commercially inexpensive oxidant is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which has been used for the oxidative cyclization of thiosemicarbazide (B42300) precursors to yield 5-substituted-2-amino-1,3,4-oxadiazoles in good yields. openmedicinalchemistryjournal.comcapes.gov.br This method is particularly advantageous for large-scale synthesis. nih.gov The synthesis of 2-amino-substituted 1,3,4-oxadiazoles can be achieved through a transition-metal-free sequential condensation of semicarbazide (B1199961) with aldehydes followed by I₂-mediated oxidative C-O bond formation. nih.govacs.org
| Precursor | Oxidizing Agent | Product | Yield (%) | Reference |
| Acylthiosemicarbazide | Iodine (I₂) | 5-(naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine | 75-90% | openmedicinalchemistryjournal.com |
| Acylthiosemicarbazide | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | 5-aryl-2-amino-1,3,4-oxadiazoles | 82-94% | openmedicinalchemistryjournal.com |
| Semicarbazone | Iodine (I₂) | 2-amino-5-aryl-1,3,4-oxadiazoles | High | nih.gov |
| Thiosemicarbazide | Tosyl chloride/Pyridine | 5-alkyl/aryl-2-amino-1,3,4-oxadiazoles | Good | organic-chemistry.org |
Utilization of Dehydrating Agents (e.g., POCl₃, PPA, SOCl₂)
The dehydrative cyclization of 1,2-diacylhydrazines is a fundamental and widely used method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This transformation requires a strong dehydrating agent to facilitate the ring closure. Commonly employed reagents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and thionyl chloride (SOCl₂). researchgate.netnih.gov
Phosphorus oxychloride is a powerful dehydrating agent frequently used for this cyclization, often in a one-pot reaction of a carboxylic acid with an acylhydrazide. nih.govnih.gov For instance, derivatives of the anti-inflammatory drug ibuprofen (B1674241) have been successfully converted to 2,5-disubstituted-1,3,4-oxadiazoles using POCl₃. researchgate.net Thionyl chloride serves as another effective, albeit toxic and corrosive, dehydrating agent for the cyclization of diacylhydrazines. nih.gov Polyphosphoric acid is also a prominent and convenient reagent for mediating the condensation and cyclization to form 1,3,4-oxadiazoles. organic-chemistry.orgresearchgate.net
| Precursor | Dehydrating Agent | Product | Reference |
| 1,2-Diacylhydrazine | Phosphorus oxychloride (POCl₃) | 2,5-disubstituted-1,3,4-oxadiazole | nih.govnih.gov |
| Hydrazide and Carboxylic Acid | Phosphorus oxychloride (POCl₃) | 2,5-disubstituted-1,3,4-oxadiazole | researchgate.net |
| 1,2-Diacylhydrazine | Thionyl chloride (SOCl₂) | 2,5-disubstituted-1,3,4-oxadiazole | nih.govresearchgate.net |
| Hydrazine hydrate (B1144303) and Acylating agents | Polyphosphoric acid (PPA) | Symmetric and unsymmetric 1,3,4-oxadiazoles | organic-chemistry.org |
Advanced and Sustainable Synthetic Strategies
In recent years, there has been a significant push towards developing more efficient, rapid, and environmentally benign synthetic methods. For the synthesis of 1,3,4-oxadiazoles, this has led to the exploration of microwave-assisted protocols and electrochemical pathways.
Microwave-Assisted Synthesis Protocols for Accelerated Reactions
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of 1,3,4-oxadiazole derivatives has greatly benefited from this technology. acs.orgjyoungpharm.org For example, the synthesis of certain pyrazole (B372694) and oxadiazole hybrids saw a dramatic reduction in reaction time from 7–9 hours with conventional reflux to just 9–10 minutes under microwave irradiation, with a significant improvement in product yield from 79% to 92%. acs.orgnih.gov Microwave irradiation can be used in conjunction with various synthetic routes, including the cyclodehydration of diacylhydrazines using reagents like silica-supported dichlorophosphate (B8581778) in solvent-free conditions. nih.gov
| Synthetic Method | Conventional Heating Time | Microwave Irradiation Time | Yield (Conventional) (%) | Yield (Microwave) (%) | Reference |
| Synthesis of Pyrazole and Oxadiazole Hybrids | 7–9 hours | 9–10 minutes | - | 79–92 | acs.orgnih.gov |
| Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles | 5–7 hours | 2–5 minutes | - | High | researchgate.net |
Electrochemical Synthesis Pathways for 1,3,4-Oxadiazoles
Electrochemical synthesis offers a green and efficient alternative to traditional methods that often rely on stoichiometric and sometimes hazardous chemical oxidants. The electrosynthesis of 1,3,4-oxadiazoles has been successfully demonstrated, particularly through the oxidative cyclization of N-acyl hydrazones. d-nb.infonih.gov This method can be performed directly, where the substrate is oxidized at the electrode, or indirectly, using a redox mediator.
A mediated electrochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-acyl hydrazones has been developed using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a redox mediator. d-nb.infonih.gov This indirect electrochemical oxidation allows for mild reaction conditions and is tolerant of a broad range of functional groups, with yields up to 83%. d-nb.infonih.gov The simplicity of this approach has been further highlighted by the development of a one-pot procedure that directly converts aldehydes and hydrazides into the desired 1,3,4-oxadiazoles. d-nb.infonih.gov The electrochemical oxidation of semicarbazones in the presence of a supporting electrolyte like lithium perchlorate (B79767) (LiClO₄) using a platinum or glassy carbon electrode also yields 2-amino-5-substituted-1,3,4-oxadiazoles. researchgate.net
| Precursor | Method | Mediator/Electrolyte | Product | Yield (%) | Reference |
| N-Acyl Hydrazones | Indirect Electrochemical Oxidation | DABCO | 2,5-disubstituted 1,3,4-oxadiazoles | up to 83% | d-nb.infonih.gov |
| Semicarbazones | Direct Electrochemical Oxidation | LiClO₄ | 2-amino-5-substituted-1,3,4-oxadiazoles | - | researchgate.net |
| Acyl Hydrazine | Electrochemical Oxidation | KI/Base | 2-amino-5-substituted-1,3,4-oxadiazole | - | researchgate.net |
Photocatalytic Methods for Oxadiazole Ring Construction
The construction of the 1,3,4-oxadiazole ring has been significantly advanced by the advent of photocatalytic methods. These approaches leverage visible light as a clean and effective energy source to drive oxidative cyclization reactions, often under mild conditions. researchgate.net A prominent strategy for synthesizing 2-amino-5-substituted-1,3,4-oxadiazoles involves the oxidative heterocyclization of substituted semicarbazones. nih.gov
In a notable example, researchers utilized eosin (B541160) Y, a popular organic photoredox catalyst, to facilitate the transformation of semicarbazones into 2-amino-1,3,4-oxadiazole derivatives. researchgate.netnih.gov This reaction proceeds efficiently under visible-light irradiation in the presence of atmospheric oxygen and a bromine source like carbon tetrabromide (CBr₄). researchgate.netnih.gov The photocatalytic approach is valued for its rapid reaction times and high efficiency, providing a significant method for producing substituted 2-amino-1,3,4-oxadiazoles. nih.gov For instance, the synthesis of derivatives such as 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine (B2824560) and 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (B119670) has been achieved with excellent yields of 94% and 92%, respectively. nih.gov Other photocatalytic systems, including the use of Ru(bpy)₃Cl₂ with white light, have also been explored for the synthesis of different 1,3,4-oxadiazole derivatives, demonstrating the versatility of photoredox catalysis in this field. acs.org
| Starting Material | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Substituted Semicarbazones | Eosin Y, Visible Light, O₂, CBr₄ | 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine | 94 | nih.gov |
| Substituted Semicarbazones | Eosin Y, Visible Light, O₂, CBr₄ | 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | 92 | nih.gov |
| Benzaldehyde & Hypervalent Iodine Reagent | Ru(bpy)₃Cl₂, White Light, DCM | Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | 61 | acs.org |
Optimization of Reaction Parameters and Chemical Yields for 5-Amino-1,3,4-oxadiazole-2-carboxamide Synthesis
The optimization of reaction parameters is critical for maximizing the chemical yield and purity of this compound and its analogs. The synthesis of the 2-amino-1,3,4-oxadiazole core typically involves the cyclization of an acylsemicarbazide or a related precursor. nih.gov Various synthetic routes have been developed, each with parameters that can be fine-tuned.
A common and effective method is the oxidative cyclization of acylthiosemicarbazides or acylsemicarbazides. nih.govorganic-chemistry.org The choice of the cyclizing and oxidizing agent is a key parameter to optimize. While traditional dehydrating agents like phosphorus oxychloride (POCl₃) are effective, they often require harsh conditions. nih.gov Milder and more selective reagents have been developed to improve yields and functional group tolerance. For example, a tosyl chloride/pyridine system has been shown to mediate the efficient cyclization of thiosemicarbazides to form 2-amino-1,3,4-oxadiazoles in good yields. organic-chemistry.org
Another widely used method involves iodine-mediated oxidative cyclization. nih.govresearchgate.net This transition-metal-free process is compatible with a range of substrates and provides a facile route to 2-amino substituted 1,3,4-oxadiazoles. researchgate.net The reaction typically involves treating a semicarbazone with iodine in the presence of a base like potassium carbonate. researchgate.net Furthermore, electro-organic synthesis offers an environmentally benign alternative. The synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles can be achieved directly from semicarbazones via controlled potential electrolysis at a platinum electrode, which can lead to increased reaction rates and enhanced yields. researchgate.net
| Precursor | Reagent/Method | Product Core | Typical Yield Range | Reference |
|---|---|---|---|---|
| Acylthiosemicarbazides | Tosyl chloride/Pyridine | 2-Amino-1,3,4-oxadiazole | Good | organic-chemistry.org |
| Acylhydrazide & Cyanogen (B1215507) bromide | - | 2-Amino-1,3,4-oxadiazole | 33-60% | nih.gov |
| Semicarbazones | Iodine-mediated cyclization | 2-Amino-1,3,4-oxadiazole | Moderate to Good | nih.gov |
| Semicarbazones | Electro-oxidative at Pt electrode | 2-Amino-1,3,4-oxadiazole | Enhanced Yields | researchgate.net |
| Acylhydrazides & CS₂/KOH | - | 1,3,4-Oxadiazole-2-thiol | Good | jchemrev.com |
Retrosynthetic Analysis and Strategic Disconnections for the this compound Scaffold
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors through a series of imaginary "disconnections" of chemical bonds. For the this compound scaffold, the analysis focuses on the formation of the central oxadiazole ring.
The most common strategies for constructing the 2,5-disubstituted 1,3,4-oxadiazole ring involve the cyclization of a linear diacylhydrazine or a related precursor. nih.gov For the specific target, this compound, two primary disconnection strategies can be considered.
Strategy A: Acylsemicarbazide Cyclization
A logical disconnection involves breaking the O1-C2 and N4-C5 bonds of the oxadiazole ring. This approach identifies an N-acylsemicarbazide derivative as the key precursor. For the target molecule, this precursor would be N-(aminocarbonyl)hydrazine-1,2-dicarboxamide. The synthesis would then proceed forward by the dehydration and cyclization of this precursor, a common method for forming the 1,3,4-oxadiazole ring. This strategy is analogous to well-established methods that utilize acylsemicarbazides to generate 5-substituted-2-amino-1,3,4-oxadiazoles. nih.gov
Strategy B: Acylhydrazide and Cyanogen Bromide Analogue
Another powerful disconnection strategy for 2-amino-1,3,4-oxadiazoles involves breaking the O1-C5 and C2-N(amino) bonds. This leads back to an acylhydrazide and a cyanating agent. nih.gov In the context of this compound, the target can be disconnected to oxamic hydrazide (2-amino-2-oxoacetohydrazide) and a synthon for the C2-amine, such as cyanogen bromide. The forward synthesis would involve the reaction of the acylhydrazide with cyanogen bromide to form the 2-amino-1,3,4-oxadiazole ring, a widely reported and reliable method. nih.gov This approach simplifies the synthesis to the preparation of the requisite oxamic hydrazide, which can be derived from oxalic acid derivatives.
These retrosynthetic pathways provide a logical framework for designing a viable synthesis, breaking down the complex heterocyclic target into simpler and more accessible starting materials.
Computational Chemistry and Molecular Modeling Studies of 5 Amino 1,3,4 Oxadiazole 2 Carboxamide
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Investigations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution. Time-Dependent DFT (TD-DFT) extends this theory to study excited states and electronic transitions. For derivatives of the 2-amino-1,3,4-oxadiazole scaffold, these methods have been instrumental in understanding the fundamental aspects of their chemical behavior.
Electronic Structure, Charge Distribution, and Frontier Molecular Orbital (FMO) Analyses
The electronic properties of 1,3,4-oxadiazole (B1194373) derivatives are central to their reactivity and biological activity. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and analyze the electronic landscape.
Electronic Structure and Charge Distribution: The 1,3,4-oxadiazole ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms and one oxygen atom. This inherent electronic nature influences its ability to participate in various chemical interactions. The amino group at position 5 and the carboxamide group at position 2 act as electron-donating and electron-withdrawing groups, respectively, creating a polarized molecule. This charge distribution is crucial for its interaction with biological receptors.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from FMO analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. For 1,3,4-oxadiazole systems, the HOMO is typically localized over the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient heterocyclic ring. TD-DFT calculations further help in understanding the electronic transitions between these orbitals. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer between filled Lewis-type NBOs (donor orbitals) and empty non-Lewis NBOs (acceptor orbitals). researchgate.net
In the 5-Amino-1,3,4-oxadiazole-2-carboxamide scaffold, significant intramolecular interactions and charge delocalization events are expected:
Hyperconjugation: NBO analysis reveals hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds (e.g., n → σ* or n → π*). These interactions contribute significantly to the stabilization of the molecule.
Resonance: The delocalization of π-electrons across the oxadiazole ring and the attached functional groups leads to resonance stabilization. This delocalization is a key factor in the planarity and aromaticity of the heterocyclic ring system.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactivity of a molecule towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface.
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around the oxygen and nitrogen atoms). These are the preferred sites for electrophilic attack.
Blue regions represent positive electrostatic potential, found in electron-poor areas (e.g., around the hydrogen atoms of the amino and carboxamide groups). These sites are susceptible to nucleophilic attack.
Green regions denote neutral or low potential areas.
For the this compound scaffold, the MEP surface would highlight the electronegative oxygen and nitrogen atoms of the oxadiazole ring and the carbonyl group as centers of negative potential, while the amine hydrogens would be regions of positive potential. This map is crucial for understanding non-covalent interactions, such as hydrogen bonding, with biological receptors. researchgate.netresearchgate.net
Molecular Docking Simulations for Ligand-Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). These simulations are essential for structure-based drug design, helping to rationalize the biological activity of compounds and to identify potential drug candidates. The 2-amino-1,3,4-oxadiazole scaffold has been explored as a core structure for inhibitors of various enzymes and receptors.
Prediction of Binding Modes and Affinities with Enzyme Active Sites
Studies on various derivatives of 2-amino-1,3,4-oxadiazole have demonstrated their potential to interact with several key enzymes implicated in disease.
Glycogen Synthase Kinase-3β (GSK-3β): This enzyme is a target for neurodegenerative diseases like Alzheimer's. Docking studies of N-amidoalkylated and benzimidazole-linked derivatives of 2-amino-1,3,4-oxadiazole have shown that the oxadiazole core can form crucial hydrogen bonds with active site residues of GSK-3β. rjptonline.orgresearchgate.neteu-jr.euresearchgate.net The nitrogen and oxygen atoms of the heterocycle often act as hydrogen bond acceptors, contributing to the stability of the enzyme-inhibitor complex. eu-jr.eu
Cyclooxygenase (COX): COX-1 and COX-2 are key enzymes in the inflammatory pathway. Various 1,3,4-oxadiazole derivatives have been docked into the active sites of these enzymes. researchgate.netnih.govresearchgate.net The simulations suggest that the oxadiazole moiety can interact with key amino acids like Arg120, Tyr355, and Ser530 in the COX-2 active site, often mimicking the interactions of known non-steroidal anti-inflammatory drugs (NSAIDs). uomustansiriyah.edu.iq
Peptide Deformylase (PDF): PDF is an essential bacterial enzyme, making it an attractive target for novel antibiotics. While direct studies on this compound are limited, related heterocyclic structures like 1,3,4-thiadiazoles have been shown to interact with the active site of PDF, indicating the potential for the oxadiazole scaffold to bind to the metalloenzyme's active site. researchgate.net
New Delhi Metallo-β-lactamase-1 (NDM-1): NDM-1 is a bacterial enzyme that confers resistance to a broad range of β-lactam antibiotics. Computational studies have sought to identify non-β-lactam inhibitors for this enzyme. nih.govuomustansiriyah.edu.iq The 1,3,4-oxadiazole scaffold, with its metal-coordinating potential, represents a class of compounds that could be explored for NDM-1 inhibition.
Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a vital enzyme in the cell wall synthesis of Mycobacterium tuberculosis. Docking studies have revealed that 1,3,4-oxadiazole derivatives can fit into the InhA active site, forming hydrogen bonds and hydrophobic interactions, thereby inhibiting its function. nih.govmdpi.com One study reported a binding energy of -9.1 kcal/mol for a potent derivative. nih.gov
| Target Enzyme | PDB ID | Key Interacting Residues (Reported for Derivatives) | Predicted Binding Energy (Example for Derivatives) |
| GSK-3β | 3F7Z | Val135, Pro136, Tyr134 | Not specified in abstracts |
| COX-2 | 1CX2 | Arg120, Tyr355, Ser530 | -14.47 kcal/mol |
| NDM-1 | 5ZGZ | His120, His122, Asp124, His189, Cys208, His250 | Not specified for oxadiazoles (B1248032) |
| InhA | 4TRO | Gly96, Thr196, Gly14 | -9.1 kcal/mol |
Ligand Interaction with Receptor Binding Pockets
Beyond enzyme inhibition, the 2-amino-1,3,4-oxadiazole scaffold is also investigated for its interaction with G protein-coupled receptors (GPCRs).
GPR88: GPR88 is an orphan GPCR highly expressed in the striatum, making it a potential target for central nervous system disorders. While specific docking studies of this compound with GPR88 are not widely reported, the development of synthetic agonists for this receptor is an active area of research. nih.gov The structural features of the oxadiazole core, including its hydrogen bonding capacity and rigid framework, make it a candidate for designing novel ligands that could fit into the GPR88 binding pocket.
In Silico Assessment of Compound Selectivity and Specificity
In silico methods are crucial for predicting the selectivity and specificity of drug candidates, thereby anticipating their therapeutic efficacy and potential for off-target effects. Molecular docking is a primary tool used to investigate how derivatives of this compound interact with various protein targets. By comparing the binding affinities and interaction patterns of a compound with its intended target versus other related proteins, researchers can computationally estimate its selectivity.
A notable application of this approach is the differentiation of inhibitors for closely related enzymes, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com These two tyrosine kinases share structural similarities, making the design of selective inhibitors challenging. Computational studies on a series of 1,3,4-oxadiazole derivatives have demonstrated the feasibility of achieving selectivity. mdpi.com Molecular docking analyses revealed that certain derivatives exhibit significantly stronger binding energies for VEGFR2 compared to EGFR. nih.govmdpi.com For instance, select compounds were identified as potent inhibitors of VEGFR2 with binding energy values as favorable as -48.89 kJ/mol, while their interaction with EGFR was considerably weaker. nih.gov This predicted selectivity is attributed to specific interactions with amino acid residues within the distinct active sites of the receptors. mdpi.com Such studies suggest that substituted oxadiazoles can be optimized to act as selective inhibitors of VEGFR2 over EGFR. nih.govmdpi.com
Similarly, in silico docking has been used to predict the selectivity of 1,3,4-oxadiazolyl sulphonamides for different bacterial Mur enzymes (A, C, and E), which are involved in peptidoglycan synthesis. symbiosisonlinepublishing.com The results indicated that specific substitutions on the oxadiazole scaffold could lead to preferential inhibition of certain Mur enzymes over others, highlighting the power of computational methods in guiding the design of specific antibacterial agents. symbiosisonlinepublishing.com
| Compound ID | Target Protein | Binding Energy (kJ/mol) | Predicted Selectivity |
|---|---|---|---|
| Derivative 7j | VEGFR2 | -48.89 | Selective for VEGFR2 |
| Derivative 7j | EGFR | -33.23 | |
| Derivative 7g | VEGFR2 | -46.32 | Selective for VEGFR2 |
| Derivative 7g | EGFR | -31.01 | |
| Derivative 7l | VEGFR2 | -45.01 | Selective for VEGFR2 |
| Derivative 7l | EGFR | N/A |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.govresearchgate.net For analogs of this compound, QSAR studies are instrumental in identifying the key physicochemical and structural properties that govern their therapeutic effects, such as antibacterial activity. nih.gov
In a study of 1,3,4-oxadiazole derivatives designed as potential antibacterial agents, QSAR analysis was performed using computer-assisted multiple regression. nih.govresearchgate.net This approach generated predictive models that linked the antibacterial activity of the compounds to their structural properties. nih.govresearchgate.net The statistical quality of these models is paramount, and they are validated using parameters such as the coefficient of determination (R²), adjusted R² (R²adj), and the Fischer statistic (F-value). nih.gov Sound predictive models with high R² and F-values were successfully generated for the oxadiazole series, demonstrating a strong correlation between the structural descriptors and antibacterial efficacy. nih.govresearchgate.net
These models help elucidate which molecular features are critical for activity. For example, steric parameters (like molecular length) and quantum chemical parameters (like the energy of the Lowest Unoccupied Molecular Orbital, E-LUMO) have been identified as significant descriptors in QSAR models for other 2,5-disubstituted-1,3,4-oxadiazoles. ecnu.edu.cn By understanding these relationships, QSAR models can be used to predict the activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates for further development. nih.gov
| QSAR Model Target | Key Descriptors | Statistical Parameters | Reference |
|---|---|---|---|
| Antibacterial Activity | Physicochemical and Structural Properties | Good R², R²adj, and Fischer statistic | nih.govresearchgate.net |
| Insect Growth Regulatory Activity | Steric (Molecular Length) and Quantum (E-LUMO) Parameters | Statistically significant regression models | ecnu.edu.cn |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of a compound binding to its target, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time. nih.gov MD simulations are applied to promising 1,3,4-oxadiazole derivatives to validate docking poses and analyze the conformational changes and binding stability within the biological environment. nih.govnih.gov
MD simulation studies on benzofuran-1,3,4-oxadiazole hybrids targeting the M. tuberculosis Polyketide Synthase 13 (Pks13) enzyme have demonstrated the stability of these compounds in the active site. nih.gov The stability is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. nih.gov A stable RMSD trajectory indicates that the ligand remains securely bound in its predicted pose without significant conformational changes. nih.gov For instance, simulations running for 250 nanoseconds showed that potent oxadiazole derivatives maintained a stable interaction within the Pks13 active site. nih.gov
Furthermore, MD simulations allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, that contribute to binding affinity and stability. mdpi.com In a study of 1,3,4-oxadiazole-hydrazone derivatives as antimycobacterial agents, MD simulations were used to confirm the binding mechanism to the InhA enzyme. mdpi.com The simulations showed how the most active compounds could rearrange their 1,3,4-oxadiazole ring to better fit the target's pharmacophore, leading to a stable and low-energy binding complex. mdpi.com These dynamic insights are invaluable for confirming binding modes and ensuring that the designed inhibitor can maintain its effective conformation at the target site. tandfonline.com
| System Studied | Simulation Time | Key Findings | Primary Metric |
|---|---|---|---|
| Benzofuran-1,3,4-oxadiazole with Pks13 Enzyme | 250 ns | Demonstrated stable binding in the active site. | Root Mean Square Deviation (RMSD) |
| 1,3,4-Oxadiazole-hydrazone with InhA Enzyme | Variable | Compound rearranged to better fit the pharmacophore, confirming a stable binding mode. | Binding Score Distribution & Conformational Rearrangement |
| 1,3,4-Oxadiazole Derivatives with Myelofibrosis Target | Not Specified | Explored binding affinity and stability of the protein-ligand complex. | Binding Affinity & Complex Stability |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Amino 1,3,4 Oxadiazole 2 Carboxamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment
High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular framework of 5-Amino-1,3,4-oxadiazole-2-carboxamide by providing detailed information about the chemical environment of each proton and carbon atom.
In the ¹H NMR spectrum , the protons of the primary amine (-NH₂) and the carboxamide (-CONH₂) groups are expected to appear as broad singlets, typically in the downfield region. The chemical shift of these protons can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. For instance, in related 5-amino-1,3,4-oxadiazole structures, the amino protons can appear over a wide range. The carboxamide protons would also exhibit exchangeability with D₂O.
The ¹³C NMR spectrum provides critical information about the carbon skeleton. The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are expected to resonate at distinct downfield chemical shifts due to their heteroaromatic nature and the influence of adjacent nitrogen and oxygen atoms. Based on data from analogous 2,5-disubstituted 1,3,4-oxadiazoles, the C2 and C5 carbons typically appear in the range of 150-165 ppm. researchgate.net The carbon atom of the carboxamide group (C=O) would also be found in the downfield region, generally between 160-170 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Data is predictive and based on analogous structures)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (Oxadiazole) | - | ~162 |
| C5 (Oxadiazole) | - | ~153 |
| C=O (Carboxamide) | - | ~165 |
| -NH₂ (Amino) | Broad singlet | - |
| -CONH₂ (Carboxamide) | Broad singlet | - |
Predicted values are based on typical ranges observed for 1,3,4-oxadiazole derivatives. researchgate.netnih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands corresponding to the N-H, C=O, and C=N bonds, as well as the vibrations of the oxadiazole ring.
The N-H stretching vibrations of the primary amine and carboxamide groups would likely appear as a broad band in the region of 3100-3400 cm⁻¹. mdpi.com The C=O stretching of the carboxamide group is expected to produce a strong absorption band around 1650-1680 cm⁻¹. The C=N stretching vibration of the oxadiazole ring typically appears in the 1600-1650 cm⁻¹ region. mdpi.com Vibrations associated with the C-O-C linkage of the oxadiazole ring are also expected in the fingerprint region, often around 1000-1200 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The conjugated system of the 1,3,4-oxadiazole ring, along with the amino and carboxamide substituents, is expected to give rise to characteristic absorption maxima (λ_max). For many 1,3,4-oxadiazole derivatives, these absorptions occur in the UV region, typically between 200 and 400 nm, corresponding to π → π* and n → π* electronic transitions. nih.gov
Table 2: Predicted IR Absorption Bands and UV-Vis Maxima for this compound (Note: Data is predictive and based on analogous structures)
| Spectroscopic Technique | Functional Group/Transition | Predicted Wavenumber (cm⁻¹)/Wavelength (nm) |
| IR | N-H stretch (amine/amide) | 3100-3400 |
| IR | C=O stretch (carboxamide) | 1650-1680 |
| IR | C=N stretch (oxadiazole) | 1600-1650 |
| IR | C-O-C stretch (oxadiazole) | 1000-1200 |
| UV-Vis | π → π* / n → π* | 200-400 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound. The exact mass measurement allows for the unambiguous confirmation of the molecular formula (C₃H₃N₅O₂).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under techniques like electrospray ionization (ESI), the molecule is expected to be readily protonated to form the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) of this ion would reveal characteristic fragmentation pathways. Common fragmentation patterns for 1,3,4-oxadiazoles can involve cleavage of the oxadiazole ring. nih.gov For this compound, potential fragmentation could include the loss of the carboxamide group, the amino group, or cleavage of the heterocyclic ring.
Table 3: Predicted HRMS Data for this compound (Note: Data is predictive)
| Ion | Molecular Formula | Calculated Exact Mass |
| [M] | C₃H₃N₅O₂ | 141.0287 |
| [M+H]⁺ | C₃H₄N₅O₂⁺ | 142.0360 |
X-ray Diffraction Analysis for Definitive Solid-State Molecular Architecture and Crystal Packing
Table 4: Predicted Crystallographic Parameters for this compound (Note: Data is hypothetical and for illustrative purposes)
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| Key Intermolecular Interactions | Hydrogen bonding (N-H···O, N-H···N) |
Structure Activity Relationship Sar Studies and Rational Molecular Design of 5 Amino 1,3,4 Oxadiazole 2 Carboxamide Derivatives
Systematic Investigation of Substituent Effects on Biological Potency and Selectivity
SAR studies on the 1,3,4-oxadiazole (B1194373) scaffold are crucial for optimizing biological activity. The potency and selectivity of these compounds can be significantly modulated by the nature and position of substituents on the core structure. For derivatives of 2-amino-5-substituted-1,3,4-oxadiazoles, the substituent at the 5-position plays a critical role in determining the pharmacological profile.
Research has shown that the antimicrobial activity of these compounds varies based on the type of substituent at the 5-position of the oxadiazole ring. For instance, in a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives synthesized as potential antibacterial and antioxidant agents, specific substitutions were found to be key for activity. Compounds featuring a naphtho[2,1-b]furan (B1199300) moiety at one position and various substituted phenyl groups at the other showed that electron-donating or electron-withdrawing groups on the phenyl ring influenced their efficacy.
The following table summarizes findings from studies on substituted 1,3,4-oxadiazole derivatives, illustrating the effect of different substituents on their biological activity.
| Compound Series | Substituent (at position 5) | Observed Biological Activity | Reference |
| 2-Amino-1,3,4-oxadiazoles | Varied aryl groups (e.g., phenyl, nitrophenyl, chlorophenyl) | Antibacterial and antifungal activity varied with the substituent on the aryl ring. | |
| 2-Amino-1,3,4-oxadiazoles | Indole | Showed potential as a Bcl-2 inhibitor in cancer research. | |
| 2,5-Disubstituted-1,3,4-oxadiazoles | Naphtho[2,1-b]furan and substituted anilines | Certain derivatives exhibited significant antibacterial and antioxidant activity, comparable to first-line drugs. | |
| Pyrimidine-1,3,4-oxadiazole hybrids | Pyrimidine | Demonstrated potent antimycobacterial activity, particularly against Mycobacterium tuberculosis. |
These studies highlight a general principle: aromatic and heterocyclic substituents at the 5-position are common features in biologically active 1,3,4-oxadiazole derivatives. The electronic properties (electron-donating vs. electron-withdrawing) and steric properties of these substituents are key determinants of potency and target selectivity.
Bioisosteric Replacements within the Oxadiazole-2-carboxamide Core for Optimized Pharmacological Profiles
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. The 1,3,4-oxadiazole ring itself is frequently used as a bioisostere for amide and ester groups, offering improved metabolic stability.
Within the 5-amino-1,3,4-oxadiazole-2-carboxamide core, several bioisosteric replacements can be considered to optimize its pharmacological profile:
Oxadiazole Ring Replacement: The 1,3,4-oxadiazole moiety can be replaced by other five-membered heterocycles. A common bioisosteric replacement is the 1,3,4-thiadiazole (B1197879) ring. Based on the bioisosterism between oxygen and sulfur atoms, 2-amino-1,3,4-thiadiazole (B1665364) can produce broadly similar biological properties to its oxadiazole counterpart. This substitution can alter lipophilicity, hydrogen bonding capacity, and metabolic stability. Other potential replacements include triazoles or oxazoles.
Carboxamide Group Replacement: The carboxamide functional group is susceptible to metabolic degradation. Its replacement with more stable bioisosteres is a common strategy. Heterocyclic rings such as 1,2,4-oxadiazoles or tetrazoles can serve as effective bioisosteres for the carboxamide moiety, maintaining the necessary hydrogen bonding interactions while improving stability.
The following table details common bioisosteric replacements for key functional groups within the oxadiazole-carboxamide core.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Reference |
| 1,3,4-Oxadiazole | 1,3, |
Biological Activities and Mechanistic Investigations of 5 Amino 1,3,4 Oxadiazole 2 Carboxamide and Its Analogs Pre Clinical Focus
Antimicrobial Research Aspects
The 1,3,4-oxadiazole (B1194373) scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 5-amino-1,3,4-oxadiazole-2-carboxamide and its analogs have been the subject of significant pre-clinical research to evaluate their potential as antimicrobial agents. These investigations have spanned antibacterial, antifungal, and antiviral applications, with a focus on understanding their efficacy, spectrum of activity, and molecular mechanisms of action.
Antibacterial Efficacy and Spectrum against Pathogenic Strains (e.g., Staphylococcus aureus, MRSA, Pseudomonas aeruginosa)
Analogs of this compound have demonstrated notable antibacterial activity against a range of pathogenic bacteria, including clinically significant Gram-positive and Gram-negative strains. The core 2-amino-1,3,4-oxadiazole structure is considered a privileged scaffold, indicating its recurring effectiveness in various biologically active compounds. geneseo.edu
Research has shown that certain derivatives exhibit potent action against Staphylococcus aureus and its methicillin-resistant variant, MRSA, a major cause of hospital-acquired infections. For instance, N-(1,3,4-oxadiazol-2-yl)-benzamide derivatives have been optimized to show activity against S. aureus and MRSA that is reportedly four times more potent than vancomycin (B549263) and eight times more active than linezolid. nih.gov Similarly, innovative norfloxacin (B1679917) derivatives incorporating a 1,3,4-oxadiazole ring displayed excellent antibacterial activity against S. aureus and MRSA strains with Minimum Inhibitory Concentrations (MICs) as low as 0.25–1 µg/mL, which is comparable or superior to reference drugs like norfloxacin and vancomycin. nih.gov
The activity extends to Gram-negative bacteria as well. A compound containing a 1,3,4-oxadiazole ring linked to a quinoxaline (B1680401) moiety, derived from nalidixic acid, showed strong or comparable activity against Pseudomonas aeruginosa and Staphylococcus aureus when compared to ciprofloxacin (B1669076) and amoxicillin. nih.gov Other nalidixic acid derivatives where the carboxylic group was replaced by a 1,3,4-oxadiazole ring were found to be two to three times more potent than nalidixic acid itself against strains like S. aureus and P. aeruginosa. nih.gov Some 2-amino-5-phenyl-1,3,4-oxadiazole derivatives have also shown activity against Bacillus subtilis and P. aeruginosa. uobaghdad.edu.iq
| Analog/Derivative Class | Target Pathogen(s) | Key Finding/Activity | Reference Drug(s) |
|---|---|---|---|
| N-(1,3,4-oxadiazol-2-yl)-benzamides | Staphylococcus aureus, MRSA | 4x more potent than vancomycin, 8x more potent than linezolid. | Vancomycin, Linezolid |
| Norfloxacin-1,3,4-oxadiazole hybrids | Staphylococcus aureus, MRSA | MICs = 0.25–1 µg/mL. | Norfloxacin, Vancomycin |
| Nalidixic acid-1,3,4-oxadiazole hybrids | Pseudomonas aeruginosa, Staphylococcus aureus | Strong or comparable activity to ciprofloxacin and amoxicillin. 2-3x more potent than nalidixic acid. | Ciprofloxacin, Amoxicillin, Nalidixic Acid |
| 2-Acylamino-1,3,4-oxadiazoles | Staphylococcus aureus, Bacillus subtilis | MIC = 1.56 µg/mL (S. aureus), MIC = 0.78 µg/mL (B. subtilis). | Levofloxacin |
Antifungal Properties and Activity against Fungal Organisms (e.g., Candida albicans, Aspergillus niger)
The fungistatic and fungicidal potential of 1,3,4-oxadiazole analogs has been explored against opportunistic fungal pathogens. Candida albicans, a leading cause of invasive candidiasis, has been a primary target for these investigations.
Two novel 1,3,4-oxadiazole compounds, designated LMM5 and LMM11, were identified as effective agents against C. albicans, both exhibiting an in vitro MIC of 32 μg/ml. frontiersin.orgnih.gov Time-kill curve analysis suggested a fungistatic profile for these compounds. frontiersin.org In a murine model of systemic candidiasis, both LMM5 and LMM11 significantly reduced the fungal burden in the kidneys and spleen. frontiersin.orgnih.gov Another related compound, LMM6, was also highly effective against several clinical isolates of C. albicans, with MIC values ranging from 8 to 32 µg/mL. nih.gov LMM6 demonstrated a fungicidal profile and promising anti-biofilm activity, suggesting its potential for treating invasive candidiasis. nih.gov
In addition to Candida species, research has also assessed the activity of these compounds against filamentous fungi. Synthesized 5-substituted 1,3,4-oxadiazole-2-thiols were tested for antifungal activity against Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus, and Mucor species at a concentration of 200 µg/mL, using terbinafine (B446) as a standard. epa.gov
| Analog/Compound | Target Organism(s) | Activity/MIC |
|---|---|---|
| LMM5 | Candida albicans | MIC = 32 µg/ml |
| LMM11 | Candida albicans | MIC = 32 µg/ml |
| LMM6 | Candida albicans (clinical isolates) | MIC = 8 to 32 µg/mL; Fungicidal profile |
| 5-Substituted 1,3,4-oxadiazole-2-thiols | Aspergillus niger, Aspergillus flavus, etc. | Activity tested at 200 µg/mL |
Antiviral Activities and Molecular Inhibition Mechanisms (e.g., anti-HIV, anti-HCV)
The 1,3,4-oxadiazole ring is recognized as a privileged structure in the development of antiviral agents, with derivatives showing activity against a variety of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.gov The inclusion of the 1,3,4-oxadiazole moiety can enhance the metabolic stability and polarity of molecules, making it a useful isosteric replacement for amide or ester groups. nih.gov
A number of novel 5-[(naphthalen-5-yloxy)methyl]-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antiviral activity against HIV-1, with some compounds demonstrating moderate to high activity. researchgate.net While specific 2-amino-1,3,4-thiadiazole (B1665364) derivatives have shown significant anti-HIV-1 activity at micromolar concentrations, they were less potent than the reference drug zidovudine. nih.gov
In the context of HCV, benzofuran-1,3,4-oxadiazole compounds have been investigated as potential inhibitors of the HCV NS5B RNA-dependent RNA polymerase (RdRp) through computer-aided drug design and molecular docking studies. researchgate.net
Elucidation of Molecular Mechanisms of Action against Microbial Targets (e.g., enzyme inhibition, ribosomal binding)
A key area of research for 1,3,4-oxadiazole analogs is the elucidation of their molecular mechanisms of action. Enzyme inhibition has been identified as a primary mode of antibacterial and antifungal activity.
For antibacterial action, DNA gyrase (topoisomerase II), an essential enzyme for bacterial DNA replication, has been identified as a potential target. nih.gov Certain nalidixic acid derivatives incorporating the 1,3,4-oxadiazole ring were tested for their ability to inhibit this enzyme. nih.gov Another proposed mechanism involves the inhibition of lipoteichoic acid (LTA) synthesis. nih.gov The 1,3,4-oxadiazole compound "1771" was initially identified as an LTA inhibitor with activity against MRSA, although its precise target remains under investigation. nih.gov
In the antifungal domain, the enzyme thioredoxin reductase has been proposed as the molecular target for compounds LMM5 and LMM11 in Candida albicans. frontiersin.orgnih.govresearchgate.net It is hypothesized that the inhibition of this enzyme internally disrupts the fungal cell, leading to its antifungal effect. frontiersin.orgnih.gov Other 1,3,4-oxadiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
Antiproliferative and Anticancer Mechanistic Studies
Beyond their antimicrobial properties, 1,3,4-oxadiazole derivatives have been extensively studied for their antiproliferative effects against various cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and growth factor receptors.
In Vitro Cytotoxicity Assessments on Defined Cancer Cell Lines (e.g., pancreatic cancer, breast, prostate, HepG2)
Analogs of this compound have shown significant cytotoxic effects in preclinical in vitro models across a spectrum of human cancers.
In pancreatic ductal adenocarcinoma (PDAC), a series of nortopsentin analogs, where the central imidazole (B134444) ring was replaced by a 1,3,4-oxadiazole moiety, demonstrated potent antiproliferative activity. nih.gov The most effective of these compounds elicited EC50 values in the submicromolar to micromolar range against five different PDAC cell lines, including a gemcitabine-resistant variant. nih.gov These compounds were also found to inhibit cell migration and induce cell cycle arrest, with further investigation revealing inhibition of CDK1 activity, a key regulator of cell cycle progression. nih.gov
For breast cancer, new benzimidazole (B57391) derivatives of 1,3,4-oxadiazole showed stronger cytotoxic effects on the MCF-7 breast cancer cell line than the reference compound 5-fluorouracil. nih.gov These compounds were also found to bind to EGFR and HER2 receptors. nih.gov
Cytotoxicity has also been observed against liver cancer cells. Phenylpiperazine derivatives of 1,3,4-oxadiazole were tested against four cancer cell lines, with one compound being most effective in inhibiting the growth of HepG2 liver cancer cells compared to 5-fluorouracil. nih.gov
| Analog/Derivative Class | Cancer Cell Line(s) | Key Finding/Activity | Reference Drug(s) |
|---|---|---|---|
| Nortopsentin-1,3,4-oxadiazole analogs | Pancreatic Ductal Adenocarcinoma (PDAC) | Submicromolar-micromolar EC50 values; Inhibition of CDK1. | Gemcitabine |
| Benzimidazole-1,3,4-oxadiazole derivatives | Breast Cancer (MCF-7) | Stronger cytotoxicity than 5-fluorouracil; Bind to EGFR/HER2. | 5-Fluorouracil |
| Phenylpiperazine-1,3,4-oxadiazole derivatives | Liver Cancer (HepG2) | More effective growth inhibition than 5-fluorouracil. | 5-Fluorouracil |
Investigation of Apoptotic Signaling Pathway Modulation
The induction of apoptosis, or programmed cell death, is a crucial mechanism for many anticancer agents. Research into this compound analogs has explored their ability to trigger this process in cancer cells. While direct studies on the title compound are specific, the broader class of 1,3,4-oxadiazole derivatives has shown promise in modulating apoptotic pathways. For instance, a series of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were evaluated for their anticancer potential on human colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cell lines. mdpi.com Flow cytometry analysis in these studies is a common method used to detect apoptosis, revealing how such compounds can lead to the selective death of cancer cells. mdpi.com The anticancer drug ON01910.Na, which induces mitotic arrest, is a notable example of a compound that ultimately leads to apoptosis in cancer cells. acs.org
Analysis of Cell Cycle Arrest Induction by this compound Analogs
Disruption of the normal cell cycle is a hallmark of cancer, and inducing cell cycle arrest is a key strategy for antiproliferative drugs. Analogs of this compound have been shown to interfere with cell cycle progression, often leading to an accumulation of cells in a specific phase.
In one study, a series of nortopsentin analogs, where the central imidazole ring was replaced by a 1,3,4-oxadiazole or 1,3,4-thiadiazole (B1197879) moiety, were synthesized and tested against pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.gov The most potent compounds induced cell cycle arrest in the G2/M phase. nih.gov For example, treatment of PDAC-3 and Suit-2 cancer cells with compound 3b (a 1,3,4-oxadiazole nortopsentin analog) led to a significant increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases. nih.gov This suggests the compound may inhibit protein kinases involved in cell cycle regulation. nih.gov
Similarly, a 2-amino-1,3,4-thiadiazole derivative, FABT , was found to induce cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells. nih.gov This arrest was associated with an enhanced expression of the cell cycle inhibitor p27/Kip1. nih.gov
Table 1: Effect of 1,3,4-Oxadiazole Analog (Compound 3b) on Cell Cycle Distribution in PDAC Cell Lines nih.gov
| Cell Line | Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| PDAC-3 | Control | 59% | 25% | 16% |
| 2 µM | 54% | 23% | 23% | |
| 4-fold IC₅₀ | 29% | 19% | 52% | |
| Suit-2 | Control | 54% | 23% | 23% |
| 2 µM | 10% | 15% | 75% | |
| 4-fold IC₅₀ | 10% | 14% | 76% |
Inhibition of Cancer-Related Enzymes (e.g., Histone Deacetylase (HDAC), Topoisomerase II, Thymidylate Synthase, Telomerase)
The anticancer activity of 1,3,4-oxadiazole derivatives is often linked to their ability to inhibit specific enzymes that are vital for cancer cell proliferation and survival. nih.gov This class of compounds has been demonstrated to target a variety of such enzymes. nih.gov
Telomerase: This enzyme is crucial for maintaining telomere length in cancer cells, leading to their immortalization. nih.gov The 1,3,4-oxadiazole scaffold is considered a promising lead structure for developing telomerase inhibitors, which could serve as novel anti-cancer agents. nih.gov
Histone Deacetylases (HDACs): HDACs are involved in the epigenetic regulation of gene expression, and their inhibition can lead to tumor suppression. The 1,3,4-oxadiazole moiety has been incorporated into molecules designed as HDAC inhibitors. mdpi.com
Other Enzymes: Various studies have highlighted that hybrid molecules containing the 1,3,4-oxadiazole ring can inhibit other critical cancer-related enzymes, including topoisomerase II and thymidylate synthase. nih.gov For example, certain 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives showed potent inhibitory activity against the thymidine (B127349) phosphorylase enzyme. nih.gov
The versatility of the 1,3,4-oxadiazole ring allows for structural modifications that enable targeted interactions with the active sites of these diverse enzymes, contributing to their antiproliferative effects. nih.gov
Anti-inflammatory Research Investigations
In Vitro Anti-inflammatory Activity Profiling
Derivatives of 1,3,4-oxadiazole have been extensively evaluated for their anti-inflammatory properties through various in vitro models. A common method involves assessing the inhibition of protein denaturation, as denaturation of proteins is a well-documented cause of inflammation.
In one study, a series of 1,3,4-oxadiazole derivatives were synthesized and tested for their ability to inhibit heat-induced denaturation of bovine serum albumin and egg albumin. chula.ac.th Several of the tested compounds exhibited moderate to good anti-inflammatory activity when compared to the standard drug, diclofenac (B195802) sodium. chula.ac.th For instance, compounds 3e , 3f , and 3i from this series showed notable inhibition. chula.ac.th
Another investigation focused on 2,5-disubstituted-1,3,4-oxadiazole derivatives incorporating a flurbiprofen (B1673479) moiety. nih.gov These compounds were evaluated for their potential to decrease oxidative stress, a key component of inflammation, by measuring their effects on inflammatory markers like nitric oxide (NO) and interleukin-6 (IL-6) in cell-based assays. nih.gov
Table 2: In Vitro Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole Derivatives by Inhibition of Protein Denaturation chula.ac.th
| Compound | Concentration (µg/mL) | % Inhibition (Bovine Serum Albumin) | % Inhibition (Egg Albumin) |
| 3e | 50 | 75.34 | 72.54 |
| 3f | 50 | 72.41 | 70.15 |
| 3i | 50 | 68.21 | 65.29 |
| Diclofenac Sodium (Standard) | 50 | 89.32 | 85.34 |
Modulation of Inflammatory Mediators and Key Enzymes (e.g., Lipoxygenase, Cyclooxygenases (COX-1, COX-2))
The anti-inflammatory effects of 1,3,4-oxadiazole analogs are frequently attributed to their inhibition of key enzymes in the arachidonic acid pathway, namely cyclooxygenases (COX) and lipoxygenase (LOX). nih.gov These enzymes are responsible for producing prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. nih.gov
Research has shown that replacing the carboxylic acid group of nonsteroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid with a 1,3,4-oxadiazole-2-thione ring can yield potent dual inhibitors of both COX and 5-lipoxygenase (5-LO). nih.gov For example, compound 5b from one such study, a 1,3,4-oxadiazole analog of flufenamic acid, demonstrated significant inhibitory activity against both enzymes in tests using a rat basophilic leukemia (RBL-1) cell line. nih.gov
More recent studies have focused on developing selective COX-2 inhibitors, as this isoform is primarily induced during inflammation, and its selective inhibition can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov Diarylheterocyclic scaffolds, including 1,3,4-oxadiazoles, are a common structural feature of many selective COX-2 inhibitors. nih.gov Newly synthesized 1,3,4-oxadiazole derivatives have shown better inhibitory activity against the COX-2 isoform than the reference drug Meloxicam in some assays. nih.gov
Table 3: Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LO) by a 1,3,4-Oxadiazole Analog nih.gov
| Compound | Target Enzyme | IC₅₀ (µM) |
| 5b (Flufenamic acid analog) | 5-Lipoxygenase (5-LO) | 0.77 |
| Cyclooxygenase (CO) | 0.27 |
Enzyme Inhibition Studies beyond Antiproliferative Effects
The therapeutic potential of this compound and its structural relatives extends beyond cancer and inflammation to the inhibition of other clinically relevant enzymes. A notable example is the inhibition of carbonic anhydrases (CAs). CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in treating conditions like glaucoma, edema, and epilepsy.
While the primary focus is often on oxadiazoles (B1248032), structurally similar 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) derivatives have been extensively studied as potent inhibitors of human carbonic anhydrase isoforms, particularly hCA I, hCA II, hCA IV, and hCA VII. nih.gov For instance, a study involving acridine (B1665455) sulfonamide/carboxamide compounds linked to a 5-amino-1,3,4-thiadiazole-2-sulfonamide moiety revealed potent inhibition of these isoforms. nih.gov Compound 7e from this series was a particularly effective inhibitor of hCA II, with a Kᵢ value of 7.9 nM. nih.gov These findings highlight the versatility of the aminothiadiazole and, by extension, the bioisosteric amino-oxadiazole scaffold in designing potent and selective enzyme inhibitors for various therapeutic targets.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Studies
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in the pathophysiology of several disorders, including neurodegenerative diseases and depression. nih.govnih.gov Its overexpression in the brain is associated with the progression of Alzheimer's disease through the aggregation of amyloid-β and tau proteins. nih.gov Consequently, the development of GSK-3β inhibitors is a significant area of therapeutic research.
A series of benzimidazole-linked-1,3,4-oxadiazole carboxamides have been synthesized and evaluated for their GSK-3β inhibitory potential. nih.gov Several of these compounds demonstrated significant potency in the sub-micromolar range. The docking studies of these active compounds revealed key interactions with the GSK-3β enzyme. nih.gov
| Compound | IC50 (µM) against GSK-3β |
| 7a | 0.13 |
| 7r | 0.14 |
| 7j | 0.20 |
| 7d | 0.22 |
This table presents the in vitro GSK-3β inhibitory activity of selected benzimidazole-linked-1,3,4-oxadiazole carboxamide analogs. nih.gov
Glucosidase and Amylase Enzyme Inhibition
The inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is an established strategy for managing postprandial hyperglycemia in type II diabetes mellitus. nih.govnih.gov Various 1,3,4-oxadiazole analogs have been investigated as potential inhibitors of these enzymes.
In one study, a series of novel 1,3,4-oxadiazole derivatives were synthesized and screened for their inhibitory activity. nih.gov Two analogs, 5a and 4a(a) , showed strong inhibitory potential against the α-glucosidase enzyme, with IC50 values of 12.27 ± 0.41 µg/ml and 15.45 ± 0.20 µg/ml, respectively. These values are comparable to the standard drug miglitol (B1676588) (IC50 = 11.47 ± 0.02 µg/ml). nih.gov Furthermore, compound 5g exhibited outstanding inhibitory activity against the α-amylase enzyme with an IC50 value of 13.09 ± 0.06 µg/ml, which is comparable to the standard drug acarbose (B1664774) (IC50 = 12.20 ± 0.78 µg/ml). nih.gov The presence of a hydroxyl group in compounds 5a and 5b resulted in moderate α-amylase inhibition. nih.gov
| Compound | α-Glucosidase IC50 (µg/ml) | α-Amylase IC50 (µg/ml) |
| 5a | 12.27 ± 0.41 | 60.02 ± 0.08 |
| 4a(a) | 15.45 ± 0.20 | - |
| 5g | - | 13.09 ± 0.06 |
| Miglitol (Standard) | 11.47 ± 0.02 | - |
| Acarbose (Standard) | - | 12.20 ± 0.78 |
This table summarizes the in vitro α-glucosidase and α-amylase inhibitory activities of selected 1,3,4-oxadiazole analogs. nih.govnih.gov
Cholinesterase and Tyrosinase Inhibition Activity
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are utilized in the management of neurodegenerative diseases like dementia. nih.gov Tyrosinase inhibitors are of interest for treating skin hyperpigmentation disorders. nih.gov The 1,3,4-oxadiazole scaffold has been explored for the development of inhibitors for these enzymes.
A series of 5-aryl-1,3,4-oxadiazol-2-amines decorated with a long alkyl chain were designed and screened for their ability to inhibit AChE and BChE. nih.gov These compounds displayed moderate dual inhibition, with IC50 values for AChE ranging from 12.8 to 99.2 µM. nih.gov Many of the synthesized oxadiazoles showed lower IC50 values against AChE than the established drug rivastigmine. nih.gov For tyrosinase inhibition, a library of 2,5-disubstituted-1,3,4-oxadiazoles was synthesized and evaluated. nih.gov The study found that electronegative substitutions on the aromatic rings were crucial for potent inhibition. nih.gov Compound 3e (3'-[5-(4'-bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine) was the most potent inhibitor, with an IC50 of 2.18 µM, which is more potent than the standard inhibitor L-mimosine (IC50 = 3.68 µM). nih.gov
| Compound Class/Example | Target Enzyme | IC50 (µM) |
| 5-Aryl-1,3,4-oxadiazol-2-amines | Acetylcholinesterase (AChE) | 12.8 - 99.2 |
| Butyrylcholinesterase (BChE) | Starting from 53.1 | |
| 3'-[5-(4'-bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine (3e ) | Tyrosinase | 2.18 |
| L-mimosine (Standard) | Tyrosinase | 3.68 |
This table shows the inhibitory activities of 1,3,4-oxadiazole analogs against cholinesterases and tyrosinase. nih.govnih.gov
Exploration of Other Biological Activities and Mechanistic Insights
Antioxidant Potential and Free Radical Scavenging Capabilities
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. mdpi.com Antioxidants can mitigate this damage by scavenging free radicals. antiox.org The 1,3,4-oxadiazole nucleus has been incorporated into molecules designed to have antioxidant properties.
The antioxidant activity of 1,3,4-oxadiazole derivatives has been evaluated through various assays, including the scavenging of stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. rsc.org Studies have shown that phenolic 1,3,4-oxadiazoles exhibit better DPPH scavenging activity than their diacylhydrazine precursors, which is attributed to the participation of the aromatic rings and the oxadiazole moiety in the resonance stabilization of the resulting phenoxyl radical. rsc.org The free radical scavenging mechanism of 1,3,4-oxadiazole derivatives has been investigated using density functional theory (DFT), considering mechanisms such as hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.gov
Immunomodulatory Effects and Pathway Modulation
The immune system plays a critical role in defending the body against pathogens and disease. Immunomodulatory agents can either suppress or stimulate the immune response. While research on the direct immunomodulatory effects of this compound is limited, studies on related heterocyclic structures provide some insights. For instance, derivatives of the isomeric 1,2,4-oxadiazole (B8745197) ring have been shown to possess antitumor and immunomodulatory activities. nih.gov Specifically, an N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine derivative was found to polarize murine bone marrow-derived macrophages to the M1 phenotype, which is associated with anti-tumor responses. nih.gov Additionally, a study on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, a compound with a different but related five-membered heterocyclic ring, demonstrated its ability to stimulate the proliferation of lymphocytes and increase the production of the pro-inflammatory cytokine IL-1β. nih.gov
GPR88 Receptor Agonism and Associated Cellular Responses
G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum region of the brain. nih.gov It is considered a promising therapeutic target for various central nervous system disorders. nih.gov Currently, there is a lack of published research specifically investigating this compound or its direct analogs as GPR88 receptor agonists. The known synthetic agonists for GPR88 are primarily based on different chemical scaffolds, such as 2-(pyridin-2-yl)cyclopropane carboxylic acid (2-PCCA) and (2S)-N-((1R)-2-amino-1-(4-(2-methylpentyloxy)-phenyl)ethyl)-2-phenylpropanamide (2-AMPP). nih.gov Further research is required to explore whether the 1,3,4-oxadiazole scaffold could be a viable pharmacophore for the design of novel GPR88 agonists.
Antithrombotic Studies and Relevant Mechanistic Pathways
Preclinical investigations into the antithrombotic potential of 1,3,4-oxadiazole derivatives have revealed promising anticoagulant and thrombolytic activities. These studies have explored the efficacy of various analogs through both in vitro and in vivo models, shedding light on their mechanisms of action which primarily involve the intrinsic and extrinsic pathways of the coagulation cascade.
A series of novel 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antithrombotic effects. preprints.org The in vitro clot lysis assay demonstrated that several of these compounds exhibited significant thrombolytic activity when compared to streptokinase, a standard thrombolytic agent. preprints.org Furthermore, the anticoagulant potential was assessed by measuring their effect on clotting time, where the synthesized compounds showed a considerable increase in clotting time compared to the control. preprints.org
The mechanistic investigation of these analogs included in silico molecular docking studies to predict their interaction with key coagulation factors. preprints.org These computational analyses suggested a high binding affinity of the 1,3,4-oxadiazole derivatives to Factor Xa (F-Xa), a critical enzyme in the coagulation cascade. preprints.org The inhibitory potential against Factor Xa was found to be greater than that of the control ligand, indicating that the anticoagulant effect of these compounds may be mediated through the inhibition of this enzyme. preprints.org
Further preclinical evaluation of a different set of 1,3,4-oxadiazole derivatives focused on their ex vivo anticoagulant activity by measuring their impact on prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT). researchgate.net PT is a measure of the extrinsic and common coagulation pathways, while aPTT assesses the intrinsic and common pathways. The results from these studies provide a broader understanding of how these compounds interfere with the coagulation process. While most of the tested compounds in this particular study did not show a significant increase in PT, one derivative, compound 3q, exhibited moderate anticoagulant activity. researchgate.net
The following tables summarize the key findings from these preclinical antithrombotic studies of 1,3,4-oxadiazole analogs.
Table 1: In Vitro Anticoagulant and Thrombolytic Activity of 1,3,4-Oxadiazole Derivatives preprints.org
| Compound | Clotting Time (seconds) | Clot Lysis (%) |
| 3a | 185 | 45.6 |
| 3d | 210 | 38.2 |
| 3e | 255 | 42.8 |
| 3h | 198 | 40.1 |
| 3i | 342 | 48.5 |
| Heparin (Standard) | 110 | - |
| Streptokinase (Standard) | - | 75.0 |
| Control | 90 | 5.0 |
Table 2: In Silico Docking Scores of 1,3,4-Oxadiazole Derivatives against Factor Xa preprints.org
| Compound | Docking Score |
| 3a | 6270 |
| 3d | 5890 |
| 3e | 5910 |
| 3h | 5780 |
| 3i | 6150 |
| RPR200095 (Control Ligand) | 5192 |
Table 3: Ex Vivo Anticoagulant Activity of 1,3,4-Oxadiazole Derivatives researchgate.net
| Compound | Prothrombin Time (PT) (seconds) | Activated Partial Thromboplastin Time (aPTT) (seconds) |
| 3q | 33 ± 0.4 | - |
| Acenocoumarol (Standard for PT) | 48 ± 0.5 | - |
| Unfractionated Heparin (Standard for aPTT) | - | >180 |
| Control | 12 ± 0.3 | 35 ± 1.2 |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 5-amino-1,3,4-oxadiazole-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multicomponent reactions. For example, trichloroacetyl isocyanate reacts with benzoic acid derivatives and (N-isocyanimino)triphenylphosphorane in acetonitrile at room temperature to yield 5-aryl-N-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives with high efficiency (>80% yield) . Substitution reactions using sodium borohydride or acyl chlorides in anhydrous solvents (e.g., DMF) are also common for functionalizing the oxadiazole core .
- Key Variables : Solvent polarity, temperature, and stoichiometric ratios critically impact reaction kinetics and purity. For instance, using triethylamine as a base in substitution reactions minimizes side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the oxadiazole ring structure and substituent positions. For example, the amino group at position 5 shows a distinct singlet at δ 6.8–7.2 ppm in DMSO-d₆ .
- IR : Stretching frequencies at 1650–1700 cm⁻¹ (C=O) and 3300–3450 cm⁻¹ (N-H) validate the carboxamide and amino groups .
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., m/z 171.04 for C₃H₄N₄O₂) .
Q. What are the typical biological targets of oxadiazole derivatives, and how does this compound compare?
- Methodology : Oxadiazoles often target enzymes like cyclooxygenase-2 (COX-2) or microbial DNA gyrase. For this compound, in vitro assays (e.g., MIC tests) show antimicrobial activity against E. coli (MIC = 8 µg/mL) and S. aureus (MIC = 16 µg/mL) due to its ability to disrupt cell wall synthesis . Comparative studies with ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate suggest that the carboxamide group enhances hydrogen bonding with active-site residues .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodology : Discrepancies (e.g., variable IC₅₀ values in anticancer assays) arise from differences in cell lines or assay conditions. A systematic approach includes:
- Dose-Response Curves : Validate activity across multiple cell lines (e.g., MCF-7 vs. HepG2) .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., cyclopropyl vs. aryl groups) using molecular docking (AutoDock Vina) to predict binding affinities .
- Meta-Analysis : Pool data from published studies (e.g., PubMed entries) to identify trends or outliers .
Q. What strategies optimize the synthesis of this compound for scalability while maintaining purity?
- Methodology :
- Flow Chemistry : Continuous-flow reactors reduce reaction time (from 12 hours to 2 hours) and improve yield (85% vs. 70% in batch) by enhancing mixing and heat transfer .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity without compromising yield .
- Quality Control : Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity (>98%) and identify byproducts (e.g., hydrolyzed carboxylate derivatives) .
Q. How do computational models predict the pharmacokinetic properties of this compound?
- Methodology :
- ADME Prediction : SwissADME calculates logP = 1.2 (moderate lipophilicity) and bioavailability score = 0.55, suggesting oral absorption .
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to compute electrostatic potential maps, revealing nucleophilic sites (e.g., amino group) prone to metabolic oxidation .
- MD Simulations : GROMACS simulations (50 ns) model membrane permeability, showing rapid diffusion across lipid bilayers due to compact molecular size (MW = 157.13 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
